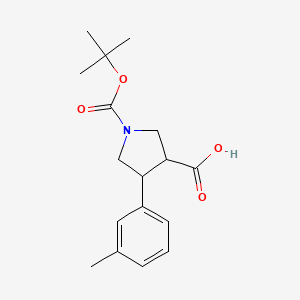

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a tolyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Tolyl Group: The tolyl group is introduced via a substitution reaction, often using a tolyl halide and a suitable base.

Protection with Boc Group: The Boc protecting group is added to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid has the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) group and a m-tolyl group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry Applications

-

Cancer Treatment

- Recent studies have indicated that compounds similar to this compound exhibit potential anti-cancer properties. For instance, research on benzene-poly-carboxylic acid complexes has shown their effectiveness in inducing apoptosis in breast cancer cells, suggesting that derivatives of this compound could be explored for similar therapeutic effects .

-

Inhibition of Autotaxin

- This compound has been investigated for its ability to inhibit autotaxin, an enzyme implicated in various proliferative disorders including cancer and fibrosis. Studies indicate that inhibiting autotaxin can reduce the progression of these diseases by modulating lysophosphatidic acid signaling pathways .

- Fibrosis Treatment

Table 1: Summary of Research Findings on this compound

Synthesis and Derivatives

The synthesis of this compound involves several steps that ensure the stability and bioactivity of the compound. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further functionalization or conjugation with other pharmacophores.

Mechanism of Action

The mechanism of action of Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing biological pathways. The presence of the Boc protecting group can also affect the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

- Trans-1-Boc-4-o-tolylpyrrolidine-3-carboxylic acid

- Trans-1-Boc-4-(4-trifluoromethylphenyl)-pyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the tolyl group and the presence of the Boc protecting group. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds.

Biological Activity

Trans-1-Boc-4-m-tolylpyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine core, which is modified with a Boc (tert-butyloxycarbonyl) protecting group and a m-tolyl substituent. The synthesis generally involves the acylation of pyrrolidine derivatives followed by deprotection steps to yield the final carboxylic acid product.

2.1 Antioxidant Properties

Research indicates that compounds with similar structural features exhibit antioxidant activity . For instance, derivatives of pyrrolidine and carboxylic acids have shown significant DPPH radical scavenging abilities, which are crucial for assessing their potential in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | TBD |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 66.8 |

| 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 67.5 |

The specific DPPH scavenging activity for this compound remains to be determined, but its structural analogs suggest potential efficacy.

2.2 Inhibition of Transporters

Further studies have explored the inhibition of various transporters by compounds related to Trans-1-Boc-4-m-tolylpyrrolidine. For example, research into creatine transporter inhibitors has highlighted the importance of structural modifications in enhancing binding affinity and selectivity . The compound's ability to modulate transporter activity could have implications in metabolic disorders and cancer therapeutics.

3.1 Antiproliferative Activity

Recent investigations into pyrrolidine derivatives have demonstrated their antiproliferative effects against several cancer cell lines. A study showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .

Table 2: Antiproliferative Activity of Pyrrolidine Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | A549 (Lung) |

| 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | 15 | MCF7 (Breast) |

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 12 | HeLa (Cervical) |

4. Research Findings

The biological activity of this compound is still under investigation, with preliminary findings suggesting it may possess significant antioxidant and antiproliferative properties. The ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile.

Properties

IUPAC Name |

4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-11-6-5-7-12(8-11)13-9-18(10-14(13)15(19)20)16(21)22-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBNRQXFHZCACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.